Tropodithietic acid

概要

説明

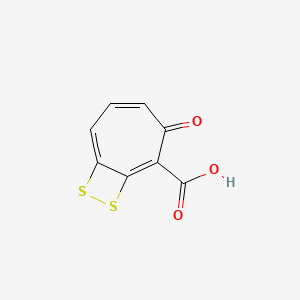

トロポジチエ酸は、海洋細菌、特にローゼオバクタークレード、例えば Phaeobacter inhibens などによって産生される硫黄含有抗生物質です 。 この化合物は、その広域スペクトル抗菌活性と、トロポン-2-カルボン酸に融合したジチエット部分を特徴とするユニークな構造で知られています .

2. 製法

合成ルートと反応条件: トロポジチエ酸は、海洋細菌によって、複数の遺伝子と酵素を含む複雑な経路を通じて生合成されます。 生合成はフェニルアラニンから始まり、上流フェニル酢酸カタボロンの paaABCDE および paaG 遺伝子を必要とします 。 硫黄原子は、トロポン-2-カルボン酸補酵素Aエステルのマイケル受容体に対するS-チオシステインの求核攻撃によって導入され、その後、システインの酸化的脱離が続きます .

工業生産方法: トロポジチエ酸の工業生産は、通常、遺伝子操作された Phaeobacter inhibens 株を用いた発酵プロセスによって行われます。 栄養素の利用可能性やバイオフィルム形成などの生育条件を最適化することで、トロポジチエ酸の収率を向上させることができます .

作用機序

トロポジチエ酸は、プロトンアンチポート機構を通じてプロトン駆動力崩壊させることで、抗菌効果を発揮します。 これには、細胞外プロトンと細胞質カチオンの交換が含まれ、細菌細胞のエネルギー生産を阻害します 。 トロポジチエ酸のカルボキシ-トロポン部分構造は、この目的のために理想的であり、プロトンの輸送とカチオンの輸出を促進します .

類似化合物:

ホルマイシン: 硫黄の組み込み機構が異なる、別の硫黄含有抗生物質です。

チオマリノールA: 生合成経路が異なる海洋抗生物質です。

グリオトキシン: 作用機序が異なる、硫黄含有化合物です.

独自性: トロポジチエ酸は、抗生物質とシグナル伝達分子の両方の機能を持つため、ユニークです。 これは、自身の合成のオートインデューサーとして作用し、他の類似化合物では一般的に見られないことです .

生化学分析

Biochemical Properties

TDA is known to interact with a variety of biomolecules. It is a broad-spectrum antibiotic produced by the marine bacterium R. gallaeciensis . It is active against a variety of Gram-negative α-proteobacteria, γ-proteobacteria, and flavobacteria as well as Gram-positive actinobacteria strains

Cellular Effects

TDA exerts significant effects on various types of cells and cellular processes. It has been shown to cause morphological changes and cytotoxic effects in mammalian clonal cell lines of neuronal and glial origin at a concentration of 0.3–0.5 µg/mL (1.4–2.4 µM) . It influences cell function by causing a breakdown of the mitochondrial membrane potential, activating extracellular signal-regulated kinases ERK1/2, and inducing the small heat shock protein HSP32/HO-1 .

Molecular Mechanism

The molecular mechanism of TDA involves its interaction with biomolecules at the molecular level. It has been suggested that TDA collapses the proton motive force by a proton antiport mechanism, in which extracellular protons are exchanged for cytoplasmic cations

Temporal Effects in Laboratory Settings

The effects of TDA change over time in laboratory settings. After more than 300 generations exposed to sub-MIC and MIC concentrations of a TDA-containing extract, strains tolerant to 2× the MIC of TDA for wild-type strains were selected . The tolerance disappeared after one passage in medium without TDA extract .

Metabolic Pathways

TDA is involved in several metabolic pathways. It is hypothesized that TDA derives from phenylacetic acid (PAA) catabolism . The interception of PAA catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC) has been suggested .

準備方法

Synthetic Routes and Reaction Conditions: Tropodithietic acid is biosynthesized by marine bacteria through a complex pathway involving several genes and enzymes. The biosynthesis starts from phenylalanine and requires the paaABCDE and paaG genes of the upper phenylacetic acid catabolon . The sulfur atoms are introduced via nucleophilic attack of S-thiocysteine to the Michael acceptor of tropone-2-carboxylic acid coenzyme A ester, followed by oxidative elimination of cysteine .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using genetically engineered strains of Phaeobacter inhibens. Optimization of growth conditions, such as nutrient availability and biofilm formation, can enhance the yield of this compound .

化学反応の分析

反応の種類: トロポジチエ酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: トロポジチエ酸は、酸性条件下で過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤を含む反応です。

主な生成物:

酸化: トロポジチエ酸の酸化は、スルホキシドまたはスルホンを生成する可能性があります。

還元: 還元は、通常、対応するアルコールまたはチオールを生成します。

科学的研究の応用

トロポジチエ酸は、科学研究において幅広い用途を持っています。

類似化合物との比較

Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.

Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.

Gliotoxin: A sulfur-containing compound with a different mode of action.

Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .

特性

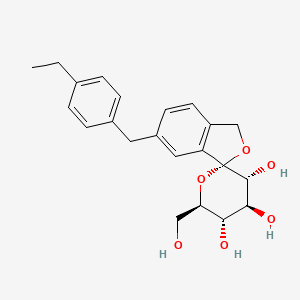

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。